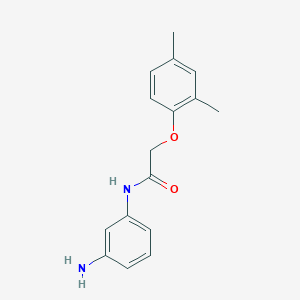

3-Nitro-N-phénylthiophène-2-amine

Vue d'ensemble

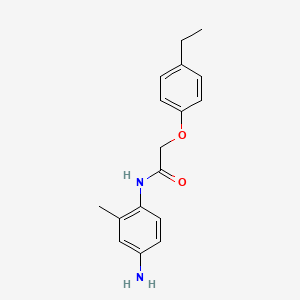

Description

3-Nitro-N-phenylthiophen-2-amine, also known as 3-NP2A, is a synthetic compound with a wide range of applications in scientific research. It is a member of the thiophen-2-amine class of compounds, which are known for their biological activity and pharmacological properties. 3-NP2A has been studied extensively in the laboratory and has been found to have a variety of effects on biological systems.

Applications De Recherche Scientifique

Chimie médicinale : Applications anticancéreuses

Les dérivés du thiophène, y compris des composés comme la 3-nitro-N-phénylthiophène-2-amine, ont été étudiés pour leurs propriétés anticancéreuses . Ces composés peuvent interagir avec diverses cibles biologiques, inhibant potentiellement la croissance des cellules cancéreuses. La recherche se poursuit pour optimiser ces molécules afin d'améliorer leur efficacité et de réduire leur toxicité.

Science des matériaux : Semi-conducteurs organiques

Dans le domaine de la science des matériaux, les molécules à base de thiophène sont proéminentes dans le développement de semi-conducteurs organiques . Leur capacité à conduire l'électricité tout en conservant la flexibilité des matériaux organiques les rend appropriées pour des applications dans les dispositifs électroniques.

Pharmaceutiques : Médicaments anti-inflammatoires

Les composés thiophéniques sont connus pour présenter des propriétés anti-inflammatoires . Cela les rend précieux dans le développement de nouveaux médicaments pharmaceutiques qui peuvent aider à gérer les affections liées à l'inflammation, telles que l'arthrite et l'asthme.

Inhibition de la corrosion

L'application industrielle des dérivés du thiophène comprend leur utilisation comme inhibiteurs de corrosion . Ils peuvent être appliqués sur les métaux pour empêcher leur dégradation, ce qui est crucial pour prolonger la durée de vie des composants métalliques dans diverses industries.

Diodes électroluminescentes organiques (OLED)

Les dérivés du thiophène sont utilisés dans la fabrication d'OLED . Ces composés contribuent à l'efficacité et à la pureté de la couleur des OLED, qui sont utilisées dans les technologies d'affichage et d'éclairage.

Agents antimicrobiens

Des recherches ont montré que les dérivés du thiophène présentent des effets antimicrobiens . Cette application est significative dans le domaine médical, où ces composés pourraient être utilisés pour développer de nouveaux traitements contre les infections bactériennes.

In Vivo

3-Nitro-N-phenylthiophen-2-amine has been studied in vivo, with research focusing on its effects on various biological systems. Studies have been conducted on its effects on the cardiovascular and respiratory systems, as well as its effects on the central nervous system. 3-Nitro-N-phenylthiophen-2-amine has also been studied for its potential anti-inflammatory and analgesic effects.

In Vitro

In vitro studies have focused on the effects of 3-Nitro-N-phenylthiophen-2-amine on cell cultures. Studies have found that 3-Nitro-N-phenylthiophen-2-amine has a range of effects on cell proliferation, cell migration, and cell differentiation. It has also been found to have an effect on the expression of certain genes.

Mécanisme D'action

Target of Action

The compound 3-Nitro-N-phenylthiophen-2-amine contains a nitro group (-NO2) and an amine group (-NH2), both of which are reactive. The nitro group can undergo reduction to form an amine, and the amine group can react with nitrous acid to form a diazonium salt . These reactions could potentially interact with various biological targets, but the specific targets would depend on the exact biological context.

Mode of Action

The mode of action of 3-Nitro-N-phenylthiophen-2-amine would likely involve the reactivity of its nitro and amine groups. For example, the nitro group could be reduced to an amine in the presence of certain enzymes or under certain physiological conditions . The amine group could react with nitrous acid to form a diazonium salt, which could then undergo further reactions .

Biochemical Pathways

The compound could potentially affect pathways involving the metabolism of nitro compounds and amines .

Pharmacokinetics

Nitro compounds and amines can be metabolized in the body, and this metabolism could potentially affect the compound’s bioavailability .

Result of Action

The compound’s reactivity suggests that it could potentially cause various chemical modifications in biological molecules, which could in turn affect cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 3-Nitro-N-phenylthiophen-2-amine . For example, the reactivity of the nitro and amine groups could be affected by pH, and the compound’s stability could be affected by temperature and light.

Activité Biologique

Studies have found that 3-Nitro-N-phenylthiophen-2-amine has a range of biological activities, including anti-inflammatory, analgesic, and antinociceptive effects. It has also been found to have a range of effects on cell proliferation, cell migration, and cell differentiation.

Biochemical and Physiological Effects

3-Nitro-N-phenylthiophen-2-amine has been found to have a range of biochemical and physiological effects. Studies have found that it can affect the expression of certain genes, as well as alter the activity of certain enzymes. It has also been found to have a range of effects on the cardiovascular and respiratory systems, as well as on the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-Nitro-N-phenylthiophen-2-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be easily purified and recrystallized. Additionally, it has been found to have a range of effects on biological systems, making it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. For example, the exact mechanism of action of 3-Nitro-N-phenylthiophen-2-amine is still not fully understood, making it difficult to predict the effects of its use in certain experiments. Additionally, its effects on biological systems can vary depending on the dosage and the method of administration.

Orientations Futures

There are a number of potential future directions for 3-Nitro-N-phenylthiophen-2-amine research. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological systems. Additionally, further research could be conducted on its effects on cell proliferation, cell migration, and cell differentiation. Additionally, further research could be conducted on its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Furthermore, further research could be conducted on its potential interactions with other compounds, as well as its potential effects on the expression of certain genes. Finally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 3-Nitro-N-phenylthiophen-2-amine, as well as its potential toxic effects.

Méthodes De Synthèse

3-Nitro-N-phenylthiophen-2-amine can be synthesized by the reaction of 3-nitro-N-phenylthiophen-2-aldehyde with ammonia in the presence of a base. The reaction is carried out in aqueous media at a temperature of 60-80°C, and the reaction time is typically between 5-10 hours. The product is then purified by column chromatography and recrystallized in ethanol.

Analyse Biochimique

Biochemical Properties

3-Nitro-N-phenylthiophen-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 3-Nitro-N-phenylthiophen-2-amine and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-Nitro-N-phenylthiophen-2-amine can interact with other biomolecules such as glutathione, a critical antioxidant in cellular defense mechanisms .

Cellular Effects

The effects of 3-Nitro-N-phenylthiophen-2-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Nitro-N-phenylthiophen-2-amine can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses . Furthermore, 3-Nitro-N-phenylthiophen-2-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Nitro-N-phenylthiophen-2-amine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the nitro group of 3-Nitro-N-phenylthiophen-2-amine can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function. Additionally, 3-Nitro-N-phenylthiophen-2-amine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 3-Nitro-N-phenylthiophen-2-amine over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and heat. Long-term studies have shown that 3-Nitro-N-phenylthiophen-2-amine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Nitro-N-phenylthiophen-2-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At high doses, 3-Nitro-N-phenylthiophen-2-amine can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving 3-Nitro-N-phenylthiophen-2-amine .

Metabolic Pathways

3-Nitro-N-phenylthiophen-2-amine is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell. Additionally, 3-Nitro-N-phenylthiophen-2-amine can affect the levels of key metabolites involved in oxidative stress and inflammation, thereby modulating cellular responses to environmental stressors .

Transport and Distribution

The transport and distribution of 3-Nitro-N-phenylthiophen-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a critical role in its cellular uptake and distribution. Once inside the cell, 3-Nitro-N-phenylthiophen-2-amine can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its potential effects on cellular function .

Subcellular Localization

The subcellular localization of 3-Nitro-N-phenylthiophen-2-amine is a key factor in determining its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a crucial role in directing 3-Nitro-N-phenylthiophen-2-amine to these compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential therapeutic applications .

Propriétés

IUPAC Name |

3-nitro-N-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-12(14)9-6-7-15-10(9)11-8-4-2-1-3-5-8/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDQMCSIKYGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516026 | |

| Record name | 3-Nitro-N-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78399-02-7 | |

| Record name | 3-Nitro-N-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)